(2-Methoxybenzyl)propylamine

Overview

Description

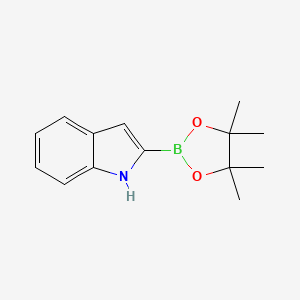

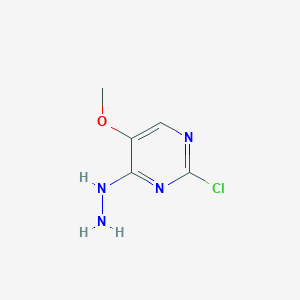

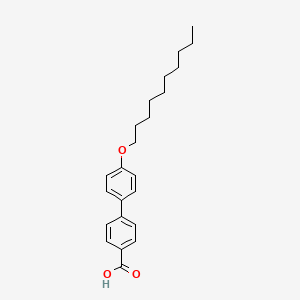

(2-Methoxybenzyl)propylamine is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

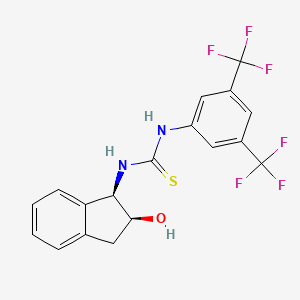

The molecular structure of (2-Methoxybenzyl)propylamine contains a total of 30 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

(2-Methoxybenzyl)propylamine is a liquid at room temperature . It has a molecular weight of 179.26 .Scientific Research Applications

Comprehensive Analysis of (2-Methoxybenzyl)propylamine Applications

(1) Medical Research Neurotoxicity and Receptor Interaction: (2-Methoxybenzyl)propylamine has been studied for its neurotoxic effects and interaction with various receptors. Research indicates that the presence of the N-2-methoxybenzyl group can significantly increase the in vitro cytotoxicity of certain drugs, affecting cell viability . Additionally, it has been found to influence the binding affinity at serotonergic, adrenergic, dopaminergic, and histaminergic receptors, as well as monoamine transporters .

(2) Chemistry Solvent Interactions and Physical Properties: In the field of chemistry, (2-Methoxybenzyl)propylamine’s physical properties such as densities, refractive indices, and molar volumes have been measured to understand its interactions with other compounds. Studies have focused on binary mixtures with alcohols to determine excess molar volumes and refractive index deviations .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxybenzyl alcohol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the in vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives . Another paper discusses the protective group p-Methoxybenzyl (PMB), which is related to (2-Methoxybenzyl)propylamine .

Mechanism of Action

, such as (2-Methoxybenzyl)propylamine, are organic compounds that contain nitrogen as a key element. Amines can react with alkyl halides in a nucleophilic substitution reaction to form ammonium salts . The reaction can occur via an SN1 or SN2 pathway . In the case of 2° and 3° benzylic halides, the reaction typically occurs via an SN1 pathway, via the resonance-stabilized carbocation .

The biochemical pathways involving amines can be complex and varied, depending on the specific amine and the biological system in which it is involved .

The pharmacokinetics of amines can also vary widely, depending on factors such as the specific structure of the amine, the route of administration, and the individual’s metabolic processes.

The result of action of amines can range from physiological effects, such as neurotransmission in the case of biogenic amines, to the formation of new compounds in chemical synthesis .

The action environment can significantly influence the action, efficacy, and stability of amines. Factors such as pH, temperature, and the presence of other compounds can all impact the behavior of amines .

properties

IUPAC Name |

4-(2-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACWKONDJFBMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442377 | |

| Record name | AGN-PC-0N7FS5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxybenzyl)propylamine | |

CAS RN |

807343-01-7 | |

| Record name | AGN-PC-0N7FS5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.